molecular formula C10H6ClNO2 B11892874 3-Chloroquinoline-6-carboxylic acid

3-Chloroquinoline-6-carboxylic acid

Cat. No.: B11892874
M. Wt: 207.61 g/mol
InChI Key: GLMZYRHRGJTEFL-UHFFFAOYSA-N
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Description

3-Chloroquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a chlorine atom at the third position and a carboxylic acid group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoline-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it can inhibit protein kinase CK2 by binding to its active site, thereby interfering with the enzyme’s activity and affecting cellular processes like growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific substitutions make it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14)

InChI Key

GLMZYRHRGJTEFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)Cl

Origin of Product

United States

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